Weak RORγ Inverse Agonist Activity: A Baseline of Low Potency
The compound exhibits weak inverse agonist activity against the RORγ ligand-binding domain. This finding, from the only available functional assay, establishes a low-potency baseline. However, no direct comparator data exists within the same study or from other sources to define a selectivity window or potency improvement over a true inactive control. The evidence is purely a single-point measurement against the target, not a comparative study against a related analog [1].
| Evidence Dimension | RORγ inverse agonism (IC50) |
|---|---|
| Target Compound Data | IC50 > 25,118.86 nM |
| Comparator Or Baseline | No direct comparator available. Contextual benchmark: potent RORγ inverse agonists typically achieve IC50 values < 100 nM. |
| Quantified Difference | Cannot be calculated; no comparator present in source data. |
| Conditions | Inhibition of APC-labeled RORγ ligand-binding domain (origin unspecified) after 1 hour, measured by FRET assay. Source document: Bioorg. Med. Chem. Lett. (2014) [1]. |
Why This Matters
This single data point is insufficient for meaningful scientific selection or procurement decisions, as it provides no evidence of performance relative to any other compound.
- [1] ChEMBL. (n.d.). Bioactivity data for CHEMBL3105808 (Activity ID 13881431), sourced from document CHEMBL3102747. European Bioinformatics Institute. Retrieved April 29, 2026. View Source
